molecular formula C11H12ClNO4 B2919248 1-amino-2,3-dihydro-1H-indene-5,6-dicarboxylicacidhydrochloride CAS No. 2248301-35-9

1-amino-2,3-dihydro-1H-indene-5,6-dicarboxylicacidhydrochloride

Cat. No.: B2919248
CAS No.: 2248301-35-9
M. Wt: 257.67
InChI Key: IEQIDRVJUBKWQH-UHFFFAOYSA-N
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Description

1-amino-2,3-dihydro-1H-indene-5,6-dicarboxylicacidhydrochloride is a chemical compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes an indene backbone with amino and carboxylic acid functional groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-2,3-dihydro-1H-indene-5,6-dicarboxylicacidhydrochloride typically involves multiple stepsFor example, the Fischer indole synthesis can be employed to construct the indene ring system . The amino group can be introduced through reductive amination, while the carboxylic acid groups can be added via carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-amino-2,3-dihydro-1H-indene-5,6-dicarboxylicacidhydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and substituted indene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-amino-2,3-dihydro-1H-indene-5,6-dicarboxylicacidhydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-amino-2,3-dihydro-1H-indene-5,6-dicarboxylicacidhydrochloride involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-amino-2,3-dihydro-1H-indene-5-carboxamide: This compound shares a similar indene backbone but differs in the functional groups attached.

    1-amino-2,3-dihydro-1H-indene-5,6-diol: This compound has hydroxyl groups instead of carboxylic acid groups.

Uniqueness

1-amino-2,3-dihydro-1H-indene-5,6-dicarboxylicacidhydrochloride is unique due to its combination of amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form further enhances its solubility and stability, making it more versatile for various applications.

Properties

IUPAC Name

1-amino-2,3-dihydro-1H-indene-5,6-dicarboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4.ClH/c12-9-2-1-5-3-7(10(13)14)8(11(15)16)4-6(5)9;/h3-4,9H,1-2,12H2,(H,13,14)(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQIDRVJUBKWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1N)C(=O)O)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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